Introduction: A Strategic Building Block for Advanced Organic Materials
Introduction: A Strategic Building Block for Advanced Organic Materials
An In-depth Technical Guide to the Chemical Properties of 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole is a specialized organic molecule that has garnered significant interest within the materials science and organic electronics communities. Its unique architecture, featuring a carbazole core, strategic bromine functionalization, and a bulky aliphatic chain, makes it a highly valuable building block for creating sophisticated organic semiconductors.[1][2]
The core of the molecule is the 9H-carbazole unit, a well-known electron-donating and hole-transporting scaffold renowned for its high thermal stability and photoluminescence quantum yield.[3][4] This makes it an excellent candidate for applications in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[1][3] The bromine atoms at the 2 and 7 positions are not merely passive substituents; they serve as reactive handles for facile cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), allowing for the extension of the π-conjugated system and the synthesis of precisely tailored polymers and small molecules.[4][5]
Crucially, the introduction of the branched heptadecan-9-yl group at the nitrogen atom (position 9) imparts a critical physical property: enhanced solubility in common organic solvents.[1] This feature is paramount for solution-based processing techniques, such as spin-coating and inkjet printing, which are essential for the cost-effective, large-scale fabrication of electronic devices.[1] This guide provides a comprehensive overview of the synthesis, properties, and applications of this versatile compound.
Molecular Structure and Physicochemical Properties
The compound's structure is defined by the carbazole heterocycle substituted at the 2, 7, and 9 positions. The bulky, non-planar alkyl group disrupts intermolecular packing, which, combined with its aliphatic nature, enhances solubility.
Caption: General workflow for the synthesis of the target compound.
Exemplary Experimental Protocol: N-Alkylation
This protocol is synthesized from established methods for the N-alkylation of carbazole derivatives. [4][6]
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Reaction Setup:
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To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,7-dibromo-9H-carbazole (1.0 equivalent).
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Add a suitable base, such as powdered sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) (2.0 - 4.0 equivalents).
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Add a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
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Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).
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Addition of Alkylating Agent:
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Slowly add 9-bromoheptadecane (1.1 - 1.5 equivalents) to the stirring suspension. The slight excess ensures complete consumption of the carbazole starting material.
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Reaction Execution:
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Heat the reaction mixture to a temperature between 70-90°C.
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Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting carbazole spot is no longer visible (typically 4-12 hours).
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Work-up:
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Once the reaction is complete, cool the mixture to room temperature.
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Pour the reaction mixture into a beaker containing cold water to precipitate the crude product.
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Stir for 30 minutes, then collect the solid by vacuum filtration.
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Wash the solid thoroughly with water and then with a non-polar solvent like hexanes or methanol to remove some impurities. [6]
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Purification:
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The crude product is typically purified by silica gel column chromatography.
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A non-polar eluent system, such as a hexane/dichloromethane or hexane/ethyl acetate gradient, is used to isolate the pure product.
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Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole as a white or off-white solid.
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Spectroscopic and Electrochemical Profile
Structural Characterization (Expected)
While specific spectral data is not publicly available, the expected characteristics can be inferred from the molecular structure and data from similar carbazole derivatives. [7][8]
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¹H NMR: The spectrum would show characteristic aromatic proton signals in the 7-8 ppm range. The protons on the carbazole core would appear as doublets and singlets. The aliphatic protons of the heptadecan-9-yl chain would be visible in the upfield region (approx. 0.8-2.0 ppm), with the methine proton (at C9 of the chain) appearing as a multiplet at a slightly downfield position due to its proximity to the nitrogen atom.
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¹³C NMR: Aromatic carbons would appear in the 110-145 ppm range, including the two carbons bonded to bromine at a distinct chemical shift. Aliphatic carbons would be observed in the 14-40 ppm range.
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Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), with prominent peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺.
Electrochemical and Photophysical Properties
The electronic properties of this molecule are dominated by the carbazole core.
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Electron Donor/Hole Transporter: Carbazole is an electron-rich heterocycle, making it an excellent hole-transporting material. [3][4]This property is fundamental to its use in the hole-transport layer (HTL) or as an emissive host in OLEDs.
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Electrochemical Behavior: Cyclic voltammetry studies on similar carbazole derivatives show reversible oxidation processes, indicating good electrochemical stability. [7][9]The Highest Occupied Molecular Orbital (HOMO) energy level is expected to be suitable for efficient hole injection from standard anodes like ITO. The bromine atoms are electron-withdrawing and can slightly lower the HOMO level compared to an unsubstituted carbazole. [9]* Photophysical Properties: Carbazole derivatives are known for their strong absorption in the UV region and blue fluorescence. [10]The high triplet energy of the carbazole scaffold makes it a suitable host material for phosphorescent emitters (PhOLEDs), preventing unwanted energy transfer from the guest emitter to the host. [11]
Applications in Research and Development
The unique combination of properties makes 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole a strategic intermediate and material in several advanced fields.
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Organic Electronics: This is its primary area of application. It is used as a monomer for the synthesis of high-performance conjugated polymers for OPVs and Organic Field-Effect Transistors (OFETs). [1]The improved solubility allows for better film morphology control, which is critical for device efficiency. [4]In OLEDs, it can be used as a host material for the emissive layer or as a component in hole-transporting layers. [1]* Materials Science: The compound serves as a scaffold for creating materials with tailored photophysical properties, including sensors and probes. The reactive bromine sites allow for the attachment of various functional groups to tune the emission color, quantum yield, and environmental sensitivity. [10]* Drug Development: While less common, the carbazole scaffold is present in numerous biologically active compounds and natural products. Derivatives have been investigated for various therapeutic effects, including anticancer activity. [5][8]The dibromo-functionality provides synthetic handles to build libraries of novel carbazole derivatives for screening.
Safety, Handling, and Storage
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Safety: The compound is associated with hazard statements H315 (causes skin irritation) and H319 (causes serious eye irritation). [12]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.
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Storage: It should be stored in a tightly sealed container in a dry, well-ventilated place. Recommended storage temperatures range from room temperature to 2-8°C for long-term stability. [1]
Conclusion
2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole is more than just a chemical; it is a carefully designed molecular tool. It successfully addresses the critical challenge of solubility in high-performance carbazole-based materials without compromising the core electronic and photophysical properties of the carbazole unit. Its reactive bromine handles offer a gateway to a vast chemical space of advanced polymers and functional small molecules. For researchers in organic electronics and materials science, this compound represents a key building block for developing next-generation technologies, from more efficient solar cells and displays to novel sensing platforms.
References
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Zhang, Y., et al. (2021). 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence. Frontiers in Chemistry. Retrieved from [Link]
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ResearchGate. (2020). Synthesis of 2,7-dibromo-9H-carbazole and its N-alkylation under microwave activation conditions in a flow-type microwave reactor. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 2,7‐dibromo‐9H‐carbazole and its derivative. Retrieved from [Link]
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Saeed, M., et al. (2024). Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction. Scientific Reports. Retrieved from [Link]
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Acros Pharmatech. (n.d.). 2,7-Dibromo-9-(heptadecan-9-yl)-9H-carbazole. Retrieved from [Link]
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ResearchGate. (2023). Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. Retrieved from [Link]
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ResearchGate. (n.d.). Preparation and Properties of 2,7Linked N Alkyl9 H -carbazole Main-Chain Polymers. Retrieved from [Link]
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Ateş, B., et al. (2023). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. Scientific Reports. Retrieved from [Link]
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MDPI. (2024). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). N2-(7-Bromo-9-butyl-9H-carbazol-2-yl)-9,9-diethyl-N2,N7,N7-triphenyl-9H-fluorene-2,7-diamine. Retrieved from [Link]
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PubMed. (2008). 2,7-Dibromo-9-octyl-9H-carbazole. Retrieved from [Link]
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ResearchGate. (n.d.). The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes. Retrieved from [Link]
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MilliporeSigma. (n.d.). 2,7-Dibromo-9-(heptadecan-9-yl)-9H-carbazole. Retrieved from [Link]
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ResearchGate. (2012). 2,3,6,7-Tetrabromo-9-butyl-9H-carbazole. Retrieved from [Link]
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ResearchGate. (n.d.). Substituent Effect on Opto-Electrochemical Properties of Thienyl-Derivatized Poly(Phenylcarbazole)S. Retrieved from [Link]
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